1-ethyl-N-(pyridin-4-ylmethyl)pyrazole-3-carboxamide
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Overview
Description
1-Ethyl-N-(pyridin-4-ylmethyl)pyrazole-3-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group, a pyridin-4-ylmethyl group, and a carboxamide group
Preparation Methods
The synthesis of 1-ethyl-N-(pyridin-4-ylmethyl)pyrazole-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazole ring, which can be achieved through the cyclization of hydrazine with a β-diketone.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the ethyl group and the pyridin-4-ylmethyl group. This can be done using alkyl halides in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-Ethyl-N-(pyridin-4-ylmethyl)pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
1-Ethyl-N-(pyridin-4-ylmethyl)pyrazole-3-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Biology: The compound serves as a tool for probing the function of specific proteins and enzymes in biological systems.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-ethyl-N-(pyridin-4-ylmethyl)pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
1-Ethyl-N-(pyridin-4-ylmethyl)pyrazole-3-carboxamide can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-1H-pyrazole-5-carboxamide: This compound has a phenyl group instead of a pyridin-4-ylmethyl group, leading to different biological activities and chemical properties.
3,5-Dimethyl-1H-pyrazole-4-carboxamide:
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxamide: The fluorine substitution introduces unique electronic effects that can influence the compound’s interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
IUPAC Name |
1-ethyl-N-(pyridin-4-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-16-8-5-11(15-16)12(17)14-9-10-3-6-13-7-4-10/h3-8H,2,9H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMRHBKTOTVHOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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